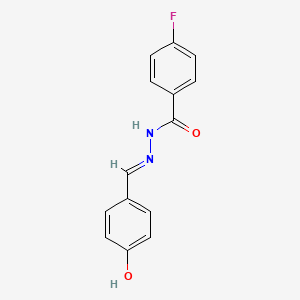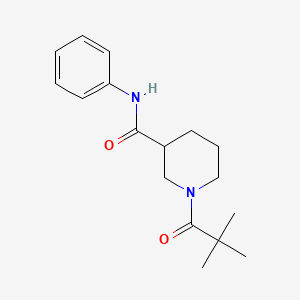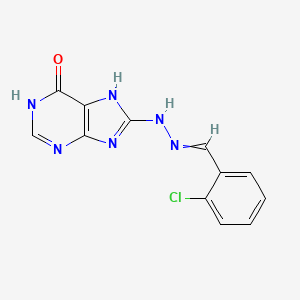![molecular formula C19H20N2O2 B5976823 N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide](/img/structure/B5976823.png)
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of Janus kinase inhibitors, which are known for their ability to regulate immune responses and inflammatory pathways.
作用機序
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a key role in the signaling pathways of cytokines and growth factors. By inhibiting JAKs, N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells. This leads to a decrease in inflammation and an improvement in symptoms associated with autoimmune diseases.
Biochemical and Physiological Effects:
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It can also prevent the activation of immune cells such as T cells and B cells. In addition, it can reduce the proliferation of certain types of cancer cells.
実験室実験の利点と制限
One of the main advantages of using N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide in lab experiments is its specificity for JAKs. This allows researchers to study the effects of JAK inhibition on various biological processes. However, one of the limitations of using N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide in lab experiments is its potential toxicity. High doses of the compound can lead to liver damage and other adverse effects.
将来の方向性
There are several future directions for the study of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide. One direction is to investigate its potential use in the treatment of other autoimmune diseases and inflammatory conditions. Another direction is to study its effects on the immune system in more detail, including its effects on different types of immune cells and cytokines. Additionally, researchers can explore its potential use in combination with other drugs for the treatment of cancer.
合成法
The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide involves several steps. The first step involves the preparation of 3-[(cyclopropylcarbonyl)amino]-2-methylbenzoic acid by reacting 2-methyl-3-nitrobenzoic acid with cyclopropanecarbonyl chloride in the presence of a base. The second step involves the conversion of 3-[(cyclopropylcarbonyl)amino]-2-methylbenzoic acid to its corresponding acid chloride by reacting it with thionyl chloride. The final step involves the reaction of the acid chloride with 4-methylbenzamide in the presence of a base to yield N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide.
科学的研究の応用
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in the treatment of transplant rejection and certain types of cancers.
特性
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-12-6-8-14(9-7-12)18(22)20-16-4-3-5-17(13(16)2)21-19(23)15-10-11-15/h3-9,15H,10-11H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPPNHWPUAJHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)NC(=O)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethoxyphenyl)-3-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5976754.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5976769.png)
![4-{[4-(4-{[cyclohexyl(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5976771.png)
![2-chloro-4-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]-6-methoxyphenol](/img/structure/B5976773.png)
![N-(3-chloro-4-methoxyphenyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5976778.png)
![4-(3-hydroxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5976781.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[4-(methoxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B5976790.png)



![methyl 4-(4-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)benzoate](/img/structure/B5976817.png)
![2-[4-{[5-(methoxymethyl)-2-furyl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5976828.png)
![3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B5976835.png)
